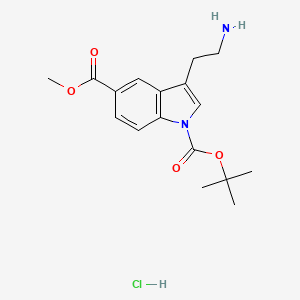

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride

Descripción

Indole Scaffold and Its Significance in Chemical Research

The indole nucleus represents one of the most important heterocyclic compounds in modern chemical research, serving as a fundamental building block for countless biological and synthetic molecules. This bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, has demonstrated exceptional versatility in medicinal chemistry applications. The significance of the indole scaffold extends beyond its structural simplicity, as it provides a robust framework for chemical modifications that can dramatically alter the properties and activities of resulting compounds.

Recent investigations have highlighted the indole nucleus as a source of vital therapeutic agents, with research demonstrating that indole derivatives represent an eminent target for new drug discovery. The global research community has published outstanding investigations demonstrating the impact of indole derivatives, leading to numerous commercially approved candidates and extensive development pipelines. The indole moiety's role as a privileged structure enables researchers to exploit its properties for elucidating beneficial biological activities across diverse therapeutic areas.

The intrinsic reactivity and versatility of the indole structure enable the synthesis of complex molecules, providing a scaffold for innovative design and development in multiple scientific disciplines. This foundational role is underscored by the indole's participation in a variety of bioactive molecules, including alkaloids, hormones, and pharmaceuticals, showcasing its significance across medicinal chemistry, material science, and beyond. The indole structure's incorporation into compounds often imparts desirable pharmacological properties, making it a target for medicinal chemistry endeavors aimed at combating various diseases.

Historical Development of Functionalized Indole Derivatives

The historical development of functionalized indole derivatives traces back to the pioneering work of Emil Fischer, who developed the Fischer Indole Synthesis in 1883. This fundamental methodology involved the cyclization of phenylhydrazines and ketones or aldehydes under acidic conditions to yield indoles, establishing the groundwork for synthetic exploration of indole compounds. The Fischer synthesis has remained pivotal in organic chemistry, offering a straightforward route for the construction of indoles and serving as the foundation for numerous complex indole derivatives.

Over the years, the Fischer Indole Synthesis has evolved significantly, incorporating new insights into its mechanism and extending its application through the development of novel reaction pathways and conditions. Studies have focused on understanding the cyclization process in greater depth, leading to advancements in the regioselective synthesis of indoles and enhancing the efficiency and yield of these reactions. The introduction of three-component coupling processes and the use of environmentally friendly catalysts and solvents have further expanded the scope of this synthesis, enabling the creation of a wide array of indole derivatives with diverse functional groups and biological activities.

Modern synthesis techniques now employ catalytic systems and carbon-hydrogen activation and functionalization-based methods, offering advancements in regioselective synthesis of functionalized indoles. These methods underscore the importance of indoles in pharmaceutical applications, demonstrating their versatility across various fields. The development of modular strategies for constructing highly strained tetracyclic structures showcases the potential for efficient and versatile synthesis of substituted indole derivatives with unique substitution profiles.

The synthesis of indoles catalyzed by transition metals such as copper, ruthenium, rhodium, palladium, or gold has been extensively explored, demonstrating the versatility and efficiency of these catalytic systems. Recent advancements have focused on cascade reactions in the synthesis of indoles, offering streamlined approaches to these heterocycles via several bond-forming and bond-cleaving processes carried out in a single synthetic operation. The regioselective synthesis of indoles via carbon-hydrogen activation and functionalization has become a focal point of recent research, highlighting the strategic synthesis of 2-substituted, 3-substituted and 2,3-disubstituted indoles.

Structural Characteristics and IUPAC Nomenclature

The compound 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride represents a highly functionalized indole derivative with complex structural features. According to chemical databases, this compound is assigned the Chemical Abstracts Service number 1171456-52-2 and carries the MDL number MFCD07698598. The systematic IUPAC nomenclature reflects the multiple functional groups present in the molecule, including the tert-butyl ester at position 1, the methyl ester at position 5, and the aminoethyl substituent at position 3 of the indole ring system.

The molecular structure can be analyzed through its constituent parts, beginning with the core indole framework. The indole ring system provides the fundamental bicyclic structure consisting of a benzene ring fused with a pyrrole ring. This basic indole structure has been extensively modified in the target compound through the addition of multiple functional groups that significantly alter its chemical properties and potential applications.

The functionalization pattern of this compound demonstrates sophisticated synthetic chemistry. The 1-position carries a tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect nitrogen functionalities during multi-step synthetic sequences. The 5-position features a methyl ester group, providing additional reactivity and solubility characteristics. Most notably, the 3-position contains a 2-aminoethyl substituent, which introduces both an alkyl chain and a primary amine functionality.

The presence of the hydrochloride salt form indicates that the compound exists as a salt of the free base with hydrochloric acid. This salt formation typically occurs at the primary amine group of the aminoethyl substituent, resulting in improved water solubility and crystalline properties compared to the free base form. The hydrochloride salt formation is a common pharmaceutical practice that enhances the handling characteristics and stability of amine-containing compounds.

| Structural Feature | Location | Chemical Significance |

|---|---|---|

| Indole core | Base structure | Bicyclic aromatic heterocycle |

| tert-Butyl ester | Position 1 | Protecting group and lipophilicity |

| Methyl ester | Position 5 | Reactivity and solubility |

| Aminoethyl chain | Position 3 | Basic functionality and hydrogen bonding |

| Hydrochloride salt | Amine nitrogen | Enhanced solubility and stability |

Basic Physicochemical Properties and Stability Profile

The physicochemical properties of 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride are determined by its complex molecular structure and functional group composition. With a molecular formula of C₁₇H₂₃ClN₂O₄, the compound exhibits a molecular weight of 354.84 grams per mole. This molecular weight falls within a range typical for small molecule pharmaceutical intermediates and research compounds.

The presence of multiple functional groups significantly influences the compound's physical properties. The tert-butyl and methyl ester groups contribute to the overall lipophilicity of the molecule, while the aminoethyl substituent and hydrochloride salt formation enhance water solubility. This combination of lipophilic and hydrophilic characteristics suggests that the compound may exhibit favorable solubility profiles in both organic solvents and aqueous media.

For comparison with the parent indole structure, the basic indole compound exhibits well-characterized physical properties that provide context for understanding the modified derivative. Indole itself is a colorless, crystalline solid with a melting point of 52-54°C and a boiling point of 254°C. The parent compound demonstrates ready solubility in alcohol, benzene, ether, and most organic solvents but shows only sparing solubility in water. The density of indole is 1.22 grams per cubic centimeter, and it exhibits a dipole moment of 2.11 Debye in benzene.

The chemical stability of indole derivatives is influenced by the electronic properties of the heterocyclic system. Indole is described as a neutral compound that is nonbasic under normal conditions but can be protonated or deprotonated by very strong acids or bases, respectively. The pKa of the conjugate acid is approximately -2.4, while the neutral compound exhibits a pKa of about 16.7. These properties suggest that indole derivatives generally maintain stability under a wide range of pH conditions.

| Physical Property | Indole Parent | Expected for Derivative |

|---|---|---|

| Molecular Weight | 117.15 g/mol | 354.84 g/mol |

| Solubility Profile | Organic solvents | Mixed organic/aqueous |

| Crystalline Nature | Colorless crystals | Likely crystalline salt |

| Thermal Stability | Stable to 254°C | Modified by functional groups |

| Chemical Stability | pH range 2-16 | Enhanced by salt formation |

The stability profile of the functionalized derivative is expected to be influenced by the presence of ester groups, which may be susceptible to hydrolysis under strongly acidic or basic conditions. However, the tert-butyl ester group is known for its resistance to mild hydrolytic conditions, providing enhanced stability compared to simpler alkyl esters. The hydrochloride salt formation contributes to improved storage stability and reduces the potential for oxidative degradation of the amine functionality.

Storage considerations for this compound likely include protection from moisture, light, and elevated temperatures to maintain the integrity of the ester functionalities and prevent degradation of the aminoethyl substituent. The crystalline nature of the hydrochloride salt typically provides improved shelf stability compared to amorphous forms or free base compounds.

Propiedades

IUPAC Name |

1-O-tert-butyl 5-O-methyl 3-(2-aminoethyl)indole-1,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4.ClH/c1-17(2,3)23-16(21)19-10-12(7-8-18)13-9-11(15(20)22-4)5-6-14(13)19;/h5-6,9-10H,7-8,18H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYIIMXQISWTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594822 | |

| Record name | 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171456-52-2 | |

| Record name | 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 1H-Indole-1,5-dicarboxylic acid derivatives serve as the backbone for esterification and substitution reactions.

- Protection of the indole nitrogen with a tert-butyl carbamate (Boc) group is common to prevent unwanted side reactions.

- Introduction of the aminoethyl side chain typically involves nucleophilic substitution or reductive amination on a suitable precursor.

Esterification and Protection

- The methyl ester at position 5 and tert-butyl ester at position 1 are introduced via selective esterification of the corresponding carboxylic acid groups.

- For example, methylation can be achieved using methyl iodide or diazomethane under controlled conditions.

- The tert-butyl ester is commonly introduced using tert-butyl alcohol and acid catalysis or via tert-butyl dicarbonate reagents.

Introduction of the 3-(2-aminoethyl) Side Chain

The 3-position substitution with a 2-aminoethyl group is often accomplished by:

- Starting from a 3-bromo or 3-nitro indole intermediate, followed by nucleophilic substitution with 2-aminoethyl reagents.

- Alternatively, reductive amination of a 3-formyl indole derivative with ethylenediamine or protected aminoethyl precursors.

Protection of the amino group during synthesis is critical to avoid side reactions; Boc or other carbamate protections are used.

Formation of the Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ether, to improve stability and solubility.

Representative Synthetic Route (Based on Literature Analogues)

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of indole nitrogen | Di-tert-butyl dicarbonate (Boc2O), base (e.g., pyridine), room temperature, 24 h | Forms tert-butyl carbamate protecting group at N-1 |

| 2 | Selective esterification at C-5 | Methyl iodide or diazomethane, base, low temperature | Introduces methyl ester at position 5 |

| 3 | Halogenation at C-3 | N-Bromosuccinimide (NBS), THF, room temperature | Prepares 3-bromo intermediate for substitution |

| 4 | Nucleophilic substitution | 2-aminoethylamine or protected aminoethyl reagent, base, solvent (e.g., DMF), elevated temperature | Introduces 3-(2-aminoethyl) side chain |

| 5 | Deprotection and salt formation | Acidic workup with HCl in ethanol or ether | Converts free amine to hydrochloride salt |

Detailed Research Findings and Data

Protection and Esterification

- A study demonstrated that 5-aminoindole can be selectively protected at the nitrogen with di-tert-butyl dicarbonate in ethyl acetate at 20 °C over 24 hours, yielding tert-butyl 1H-indol-5-ylcarbamate with >100% yield (accounting for purity).

- Methyl esterification at position 5 is typically achieved by methylation of the corresponding acid or via ester exchange reactions under mild acidic conditions.

Salt Formation and Purification

- The free amine is converted to the hydrochloride salt by treatment with HCl in an organic solvent, facilitating isolation as a stable crystalline solid.

- Purification is typically performed by recrystallization or flash chromatography, ensuring high purity for biological or chemical applications.

Summary Table of Preparation Steps

Additional Notes on Preparation

- Strict control of reaction temperature and stoichiometry is essential to avoid overreaction or side products.

- Use of protecting groups such as Boc is critical to maintain selectivity and yield.

- Purification steps including extraction, drying, and chromatography are necessary to achieve high purity.

- The hydrochloride salt form enhances compound stability and solubility for downstream applications.

Análisis De Reacciones Químicas

Types of Reactions

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alkoxides in polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or alkoxylated derivatives.

Aplicaciones Científicas De Investigación

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminoethyl group can facilitate binding to specific sites, while the indole core can participate in π-π interactions and hydrogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

1-tert-Butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride: Lacks the methyl group at the 5-position.

5-Methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride: Lacks the tert-butyl group.

1-tert-Butyl 5-methyl 3-(2-hydroxyethyl)-1H-indole-1,5-dicarboxylate hydrochloride: Contains a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The aminoethyl group further enhances its potential for interactions with biological targets, making it a versatile compound for various applications.

Actividad Biológica

1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride (CAS No. 1171456-52-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its biological significance.

The molecular formula of this compound is C₁₇H₂₃ClN₂O₄, with a molecular weight of 354.83 g/mol. It is classified as an irritant and is primarily used in proteomics research and as a biochemical probe.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃ClN₂O₄ |

| Molecular Weight | 354.83 g/mol |

| CAS Number | 1171456-52-2 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

The biological activity of 1-tert-butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride is primarily attributed to its interaction with various receptors and enzymes in cellular pathways.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds similar to this indole derivative may interact with GPCRs, which play crucial roles in signal transduction and cellular responses. These receptors are involved in numerous physiological processes, including neurotransmission and immune responses . The modulation of these receptors can lead to significant biological effects such as:

- Increased intracellular calcium levels : This is mediated through the activation of phospholipase C and subsequent inositol triphosphate (IP3) signaling pathways.

- Altered cyclic AMP levels : Compounds affecting adenylyl cyclase activity can influence various downstream signaling cascades.

Biological Activity

The compound has been studied for its potential effects on various biological systems:

Antitumor Activity

A study focused on the antitumor properties of similar indole derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells .

Neuroprotective Effects

Research has suggested that indole derivatives can exhibit neuroprotective effects by modulating glutamate receptors, which are critical for neuronal survival and function. This modulation may help prevent excitotoxicity associated with neurodegenerative diseases .

Study 1: Anticancer Effects

In a controlled laboratory setting, the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer cells. The study highlighted the compound's ability to induce apoptotic pathways through caspase activation.

Study 2: Neuroprotection

Another investigation evaluated the neuroprotective effects of the compound in animal models of neurodegeneration. The findings suggested that treatment with the compound significantly reduced markers of oxidative stress and inflammation in the brain, correlating with improved cognitive function in treated subjects.

Q & A

Q. What established synthetic routes are available for 1-tert-Butyl 5-methyl 3-(2-aminoethyl)-1H-indole-1,5-dicarboxylate hydrochloride, and what are their key methodological considerations?

Answer: The compound can be synthesized via condensation reactions involving indole derivatives. A validated approach involves refluxing 3-formyl-indole carboxylates with aminoethyl precursors in acetic acid with sodium acetate as a catalyst (3–5 hours, followed by recrystallization from DMF/acetic acid mixtures) . Critical parameters include:

- Temperature control : Prolonged reflux may degrade heat-sensitive intermediates.

- Solvent selection : Acetic acid aids in protonating intermediates, but residual solvent removal requires careful drying.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended for isolating the hydrochloride salt .

Q. How can researchers characterize the structural integrity of this compound?

Answer:

- X-ray crystallography : Use SHELXL for refinement of bond lengths and angles (e.g., tert-butyl groups exhibit C–C bonds averaging 1.54 Å) .

- NMR spectroscopy : Key signals include:

- ¹H NMR: δ 1.50 ppm (tert-butyl), δ 3.70 ppm (methyl ester), δ 7.20–8.10 ppm (indole aromatic protons).

- ¹³C NMR: Confirm carboxylate carbonyls at ~165–170 ppm .

- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₂₁H₂₇N₂O₄Cl).

Q. What purification strategies mitigate byproduct formation during synthesis?

Answer:

- Recrystallization : Use acetic acid/water mixtures to remove unreacted starting materials .

- Chromatography : Optimize mobile phases (e.g., gradient elution with methanol/dichloromethane) to separate amine-containing byproducts .

- Ion-exchange resins : Target the hydrochloride salt by adjusting pH to precipitate impurities .

Q. What are the compound’s stability profiles under varying storage conditions?

Answer:

- Thermal stability : Decomposes above 150°C; store at –20°C in sealed containers .

- Light sensitivity : Protect from UV exposure to prevent indole ring degradation .

- Moisture control : Desiccate to avoid hydrolysis of ester groups .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during structural validation?

Answer:

- Cross-validation : Compare crystallographic data (e.g., bond angles like 107.16–132.37° for indole substituents ) with DFT-calculated geometries .

- Dynamic effects : Use variable-temperature NMR to resolve overlapping signals caused by rotameric equilibria .

- Error analysis : Quantify SHELXL refinement residuals (R-factors < 5% indicate high confidence) .

Q. What strategies optimize reaction yields for scale-up synthesis?

Answer:

- Catalyst screening : Test alternatives to sodium acetate (e.g., DMAP or pyridine derivatives) to enhance nucleophilicity .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

- In-situ monitoring : Use FTIR to track carbonyl intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use PubChem-derived InChI keys (e.g., XMYLJBUWFKTAQI-UHFFFAOYSA-N ) to model binding to indole-recognizing receptors.

- MD simulations : Simulate aqueous solubility and membrane permeability using logP values (~2.5 estimated via HPLC retention times) .

- QSAR : Correlate substituent effects (e.g., tert-butyl bulkiness) with inhibitory activity using Hammett constants .

Q. What methodologies assess the compound’s toxicity and environmental impact with limited ecotoxicological data?

Answer:

- Ames test : Screen for mutagenicity using S. typhimurium strains TA98/TA100 .

- Algal toxicity assays : Estimate EC₅₀ values using Chlorella vulgaris as a proxy for aquatic toxicity .

- Read-across approaches : Compare with structurally similar indole derivatives (e.g., 5-amino-1H-indole ) to infer degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.